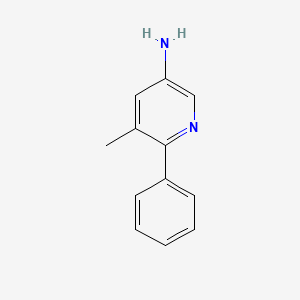

5-Methyl-6-phenylpyridin-3-amine

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in the fields of organic and medicinal chemistry. nih.govresearchgate.netrsc.org Its presence in numerous natural products, including alkaloids, vitamins like niacin, and coenzymes, underscores its fundamental biological role. nih.govresearchgate.net In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" because its incorporation into molecular structures often leads to compounds with diverse and potent therapeutic activities. rsc.orgnih.gov Pyridine derivatives are integral to a wide array of FDA-approved drugs, demonstrating efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others. nih.govmdpi.com

The significance of the pyridine scaffold stems from several key properties. Its nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of basicity and polarity, which can enhance the water solubility and bioavailability of drug candidates. researchgate.netresearchgate.net This feature is crucial for improving the pharmacokinetic profiles of potential therapeutics. researchgate.net Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, providing a versatile template for synthetic chemists to fine-tune the electronic and steric properties of a molecule to optimize its interaction with biological targets. nih.govacs.org The reactivity of the pyridine ring, which is prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, and electrophilic substitution at the C-3 position, offers extensive possibilities for chemical modification and the creation of diverse compound libraries for drug discovery. nih.govsarchemlabs.com This adaptability makes pyridine and its derivatives essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govsarchemlabs.com

Structural Classification and Nomenclature of 5-Methyl-6-phenylpyridin-3-amine within Aminopyridine Derivatives

This compound belongs to the broad class of heterocyclic compounds known as pyridines, and more specifically to the subclass of aminopyridines. Aminopyridines are characterized by a pyridine ring bearing at least one amino (-NH₂) functional group. The structure of the title compound is defined by a central pyridine ring with three substituents.

The nomenclature, This compound , systematically describes its molecular architecture according to IUPAC rules:

Pyridine : This is the parent heterocycle, a six-membered aromatic ring with one nitrogen atom.

-3-amine : An amino group (-NH₂) is attached to the carbon atom at the 3-position of the pyridine ring.

5-Methyl : A methyl group (-CH₃) is located at the 5-position.

6-Phenyl : A phenyl group (-C₆H₅) is attached to the 6-position, adjacent to the ring's nitrogen atom.

Therefore, the compound is classified as a disubstituted aminopyridine. The presence of methyl and phenyl groups, in addition to the amino group, creates a specific steric and electronic profile that influences its chemical reactivity and potential biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 84596-50-9 bldpharm.com |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Synonyms | 3-Amino-5-methyl-2-phenylpyridine |

| Appearance | Solid (form) sigmaaldrich.com |

This table is generated based on available data for similar compounds and general chemical principles, as specific experimental data for this exact compound is limited in the provided search results.

Overview of Current Research Trajectories for this compound and Analogues

Research involving this compound and its structural analogues primarily focuses on their utility as synthetic intermediates and as scaffolds for developing novel compounds with potential biological activities. The inherent reactivity of the aminopyridine core, combined with the influence of its specific substituents, makes it a valuable building block in organic synthesis.

A significant research trajectory involves using substituted aminopyridines as starting materials for more complex heterocyclic systems. For instance, aminopyrazoles, which share structural similarities with aminopyridines, are used to synthesize fused heterocyclic systems like pyrazolo[3,4-b]pyridines. researchgate.net Similarly, the synthesis of novel pyridine-based derivatives is often achieved through cross-coupling reactions, such as the Suzuki reaction, starting from halogenated aminopyridines like 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com These reactions allow for the introduction of various aryl groups, creating a library of compounds for further investigation. mdpi.com

Another major research focus is the exploration of the biological potential of new molecules derived from these scaffolds. Pyridine derivatives are widely screened for a range of pharmacological activities. nih.gov For example, studies on thiazolo[4,5-b]pyridines, which can be synthesized from aminopyridine precursors, have investigated their antimicrobial properties against pathogenic bacteria and fungi. mdpi.com The development of N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamides as potential antagonists for therapeutic targets highlights the role of the substituted pyridine core in designing specific enzyme inhibitors. nih.gov Research has also shown that the introduction of different substituents onto the pyridine ring can significantly influence the biological activity, as seen in studies of amino-3,5-dicyanopyridines as potential ligands for adenosine (B11128) receptors. nih.gov These investigations underscore a common strategy in medicinal chemistry: synthesizing analogues of a core structure to establish structure-activity relationships (SAR) and optimize for potency and selectivity. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWWINIMUNKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542391 | |

| Record name | 5-Methyl-6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84596-50-9 | |

| Record name | 5-Methyl-6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 6 Phenylpyridin 3 Amine and Its Functionalized Analogues

Palladium-Catalyzed Cross-Coupling Strategies for Pyridinamine Synthesismdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi.comnih.govrsc.org These methods are particularly valuable for the synthesis of complex molecules like functionalized pyridinamines.

Suzuki-Miyaura Coupling Protocols (e.g., from 5-bromo-2-methylpyridin-3-amine (B1289001) precursors)mdpi.com

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that forges a C-C bond between an organoboron compound and an organic halide or triflate. mdpi.comlibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. mdpi.comnih.gov

A practical approach to synthesizing derivatives of 5-methyl-6-phenylpyridin-3-amine involves the Suzuki-Miyaura coupling of a 5-bromo-2-methylpyridin-3-amine precursor with a phenylboronic acid derivative. mdpi.com In a study, a series of novel pyridine (B92270) derivatives were synthesized via a one-pot Suzuki cross-coupling reaction. mdpi.com The reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄, in a solvent mixture of 1,4-dioxane (B91453) and water, afforded the desired 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.com

For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with 4-methylphenylboronic acid yielded 2-methyl-5-(4-methylphenyl)pyridin-3-amine. mdpi.com The reaction conditions typically involve heating the mixture at temperatures between 85 °C and 95 °C for several hours. mdpi.com

A variation of this protocol involves the initial acylation of the amine group of 5-bromo-2-methylpyridin-3-amine to form N-[5-bromo-2-methylpyridin-3-yl]acetamide. mdpi.com This acetamide (B32628) can then undergo Suzuki-Miyaura coupling with various arylboronic acids, followed by deprotection of the acetyl group to yield the final 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com This two-step approach can sometimes lead to improved yields and easier purification.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 75 |

| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 80 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 78 |

| 4 | 3-Aminophenylboronic acid | 5-(3-Aminophenyl)-2-methylpyridin-3-amine | 72 |

Other Metal-Catalyzed C-C and C-N Bond Formationsnih.govrsc.org

Beyond the Suzuki-Miyaura coupling, other metal-catalyzed reactions are instrumental in constructing the this compound scaffold and its analogues. Transition metals like copper are also effective in catalyzing C-N bond formation, often referred to as Ullmann or Buchwald-Hartwig amination reactions. researchgate.netmdpi.commdpi.com These reactions can be used to introduce the amine group onto a pre-functionalized pyridine ring. For example, a halopyridine can be coupled with an amine in the presence of a copper catalyst to form the corresponding aminopyridine. mdpi.commdpi.com

Palladium-catalyzed C-H activation is another powerful strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov This approach can be used to introduce the phenyl group directly onto the pyridine ring.

Multicomponent and Cycloaddition Reactions in Pyridine Ring Formationacsgcipr.orgacs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical route to complex heterocyclic systems like pyridines. acsgcipr.orgtaylorfrancis.combohrium.comresearchgate.net

Several named reactions, such as the Hantzsch pyridine synthesis and its variations, are classic examples of MCRs used for pyridine synthesis. taylorfrancis.comwikipedia.org These reactions typically involve the condensation of β-dicarbonyl compounds, an aldehyde, and an ammonia (B1221849) source. acsgcipr.org By carefully selecting the starting materials, one can construct highly substituted pyridines. For example, a modified three-component Hantzsch approach can lead to the formation of the pyridine ring via a [3+2+1] disconnection. taylorfrancis.com

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide another powerful strategy for the de novo synthesis of pyridine rings. acs.orgwikipedia.orgnih.govacs.orgrsc.org In these reactions, a 1-azadiene reacts with a dienophile (an alkyne or a substituted alkene) to form a dihydropyridine (B1217469) intermediate, which can then be aromatized to the corresponding pyridine. rsc.org The regioselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the azadiene and the dienophile. Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two molecules of an alkyne also offer a direct route to substituted pyridines. nih.govacsgcipr.org

Table 2: Comparison of Pyridine Synthesis Strategies

| Synthetic Strategy | Description | Advantages |

| Multicomponent Reactions | Three or more reactants combine in a single step. acsgcipr.orgtaylorfrancis.combohrium.comresearchgate.net | High atom economy, operational simplicity, rapid access to molecular diversity. acsgcipr.org |

| [4+2] Cycloaddition | A 1-azadiene reacts with a dienophile. acs.orgwikipedia.orgrsc.org | Convergent synthesis, good control over substitution patterns. acs.orgrsc.org |

| [2+2+2] Cycloaddition | A nitrile cycloadds with two alkyne molecules, often metal-catalyzed. nih.govacsgcipr.org | Direct formation of the pyridine ring, access to otherwise difficult substitution patterns. nih.gov |

Derivatization of Pre-existing Pyridine Scaffolds to Access this compound Derivativesnih.govresearchgate.net

In addition to building the pyridine ring from acyclic precursors, the functionalization of pre-existing pyridine scaffolds is a common and versatile strategy for accessing a wide range of derivatives. nih.govresearchgate.net

Functional Group Interconversions and Modifications of the Amine Moietyub.edufiveable.mevanderbilt.eduyoutube.comimperial.ac.uk

Once the core this compound structure is in hand, the amine moiety can be readily modified through various functional group interconversions. These transformations are fundamental in organic synthesis for altering the properties and reactivity of a molecule. ub.edufiveable.mevanderbilt.eduyoutube.comimperial.ac.uk

Standard reactions involving the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, N-(5-methyl-6-phenylpyridin-3-yl)acetamide can be synthesized.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the primary amine to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

These modifications can be crucial for modulating the biological activity of the final compound.

Regioselective Substitution Reactions on the Pyridine Core

The pyridine ring itself is susceptible to further substitution reactions, although the inherent electronic properties of the ring can make regioselective functionalization challenging. nih.gov The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the 3- and 5-positions. nih.gov Conversely, nucleophilic aromatic substitution is favored at the 2-, 4-, and 6-positions. nih.gov

For a pre-existing this compound, the positions on the pyridine ring are already substituted. However, further functionalization might be possible depending on the reaction conditions and the directing effects of the existing substituents. For instance, halogenation of the pyridine ring can introduce a handle for subsequent cross-coupling reactions. youtube.com

Recent advances in C-H activation and functionalization offer more direct and efficient ways to introduce new substituents onto the pyridine core with high regioselectivity. nih.govnih.govacs.orgchemrxiv.orgnih.gov For example, methods for the C4-alkylation of pyridines have been developed using a blocking group strategy to achieve high regioselectivity in Minisci-type reactions. nih.govchemrxiv.org While not directly demonstrated on this compound, these emerging technologies hold promise for the future synthesis of even more complex and diverse analogues.

Mechanistic Insights into the Reactivity of 5 Methyl 6 Phenylpyridin 3 Amine

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyridine (B92270) nucleus is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the ring nitrogen acts as a deactivating group. Conversely, it is more susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (C2, C4, C6). youtube.com The substituents on 5-Methyl-6-phenylpyridin-3-amine significantly alter this baseline reactivity.

Electrophilic Aromatic Substitution (EAS):

The amino group at the C3 position is a powerful activating group and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. libretexts.org The methyl group at C5 is a weaker activating group, also directing ortho (C4, C6) and para. The phenyl group at C6 has a deactivating inductive effect but can participate in resonance. The combination of these effects creates a complex reactivity map.

Position C2: Activated by the C3-amino group.

Position C4: Strongly activated by both the C3-amino group (ortho) and the C5-methyl group (ortho). This position is the most likely site for electrophilic attack.

Position C6: While activated by the C3-amino and C5-methyl groups, this position is already substituted with a bulky phenyl group, making further substitution sterically hindered.

Therefore, electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur preferentially at the C4 position, provided the reaction conditions are controlled to prevent side reactions on the highly reactive amino group. libretexts.org

Interactive Data Table: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino | C3 | Strong Activation | Ortho (C2, C4), Para (C6) |

| Methyl | C5 | Weak Activation | Ortho (C4, C6) |

| Phenyl | C6 | Weak Deactivation/Activation | Ortho, Para (relative to itself) |

| Pyridine N | N1 | Strong Deactivation | Meta (C3, C5) |

Nucleophilic Aromatic Substitution (NAS):

The pyridine ring's natural propensity for NAS is diminished by the presence of the electron-donating amino and methyl groups. These groups increase the electron density of the ring, making it less attractive to nucleophiles. Consequently, this compound is not expected to readily undergo NAS unless a good leaving group (e.g., a halogen) is present at an activated position (C2, C4, or C6) and the reaction is driven by strong nucleophiles under forcing conditions. youtube.com For instance, if a bromo-substituent were present at the C2 position, it could potentially be displaced by a potent nucleophile.

Reaction Mechanisms Involving the Aminopyridine Nitrogen

The molecule possesses two nitrogen atoms, the pyridine ring nitrogen (N1) and the exocyclic amino nitrogen (N3-amino), both of which can participate in reactions.

Reactivity of the Exocyclic Amino Group:

The amino group at C3 behaves as a typical primary arylamine. It is nucleophilic and can undergo a variety of reactions:

Acylation: Reacts with acyl halides or anhydrides to form the corresponding amide. This is often used as a protecting strategy to moderate the high reactivity of the amino group during electrophilic substitution. libretexts.org

Alkylation: Can be alkylated, though polyalkylation can be an issue.

Diazotization: Treatment with nitrous acid (HNO₂) would convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions. libretexts.org

Condensation: Can react with aldehydes and ketones to form Schiff bases (imines).

Reactivity of the Pyridine Ring Nitrogen:

The pyridine nitrogen is basic and can be protonated by acids to form a pyridinium (B92312) salt. It can also act as a nucleophile:

N-Oxidation: Reaction with a peroxy acid (like m-CPBA) would yield the corresponding N-oxide. N-oxidation can alter the substitution pattern in subsequent electrophilic reactions.

N-Alkylation: Can be alkylated with alkyl halides to form quaternary pyridinium salts.

Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to metal centers to form metal complexes. rsc.org

Interactive Data Table: Comparison of Nitrogen Atom Reactivity

| Nitrogen Atom | Type | Predicted pKa (approx.) | Common Reactions |

| N1 | Pyridinic | ~5.0 | Protonation, N-Oxidation, N-Alkylation, Metal Coordination |

| N3-amino | Aromatic Amine | ~4.5 | Protonation, Acylation, Alkylation, Diazotization, Condensation |

Tautomerism and Conformational Analysis of this compound

Tautomerism:

This compound can theoretically exist in tautomeric forms, primarily through amino-imino tautomerism. The imino tautomer would involve the migration of a proton from the exocyclic amino group to the ring nitrogen (N1) or the C4 carbon.

However, for 3-aminopyridines, the amino form is overwhelmingly the more stable tautomer. This is because the amino form retains the aromaticity of the pyridine ring, which confers significant stabilization energy. The imino tautomers disrupt this aromatic system and are therefore energetically unfavorable.

Conformational Analysis:

The most significant conformational freedom in this molecule arises from the rotation around the single bond connecting the pyridine ring and the C6-phenyl group.

Phenyl Ring Rotation: A planar conformation, where the phenyl and pyridine rings are coplanar, is highly unlikely due to severe steric hindrance between the ortho hydrogens of the phenyl ring and the methyl group at C5 of the pyridine ring. To alleviate this steric clash, the phenyl ring is expected to be twisted out of the plane of the pyridine ring. The resulting dihedral angle would be a balance between the destabilizing steric repulsion and the stabilizing effects of π-conjugation between the two rings. Studies on similar 2-phenylpyridine (B120327) systems suggest this angle is significant.

Amino Group Orientation: The amino group may also exhibit some rotational flexibility, though its preferred conformation is likely influenced by hydrogen bonding possibilities and crystal packing forces in the solid state.

The existence of multiple, distinct conformers arising from hindered bond rotation can lead to polymorphism, where the compound crystallizes in different forms. wikipedia.org

Utilization of 5 Methyl 6 Phenylpyridin 3 Amine As a Key Building Block in Complex Chemical Syntheses

Construction of Polycyclic Heteroaromatic Systems

The aminopyridine moiety is a well-established precursor for the synthesis of fused heterocyclic systems, such as pyridopyrimidines, which are of great interest due to their wide range of biological activities. pharmascholars.com The amino group at the 3-position of 5-Methyl-6-phenylpyridin-3-amine is ideally situated for annulation reactions, where a new ring is fused onto the existing pyridine (B92270) core.

For instance, aminopyridines are known to react with 1,3-dicarbonyl compounds, α,β-unsaturated aldehydes, or similar reagents to construct a second nitrogen-containing ring. rsc.org The reaction of an aminopyridine with a β-ketoester, for example, can lead to the formation of a pyridopyrimidine ring system. In the case of this compound, a reaction with ethyl acetoacetate (B1235776) would be expected to yield a substituted pyrido[3,2-d]pyrimidine. The phenyl and methyl groups would remain as substituents on the original pyridine ring, influencing the physicochemical properties of the final polycyclic product.

The general strategy for synthesizing pyridopyrimidines often involves the condensation of an aminopyrimidine or aminopyridine with a suitable carbonyl-containing partner, sometimes catalyzed by acid or proceeding through thermal cyclization. rsc.org While specific literature on the use of this compound in these reactions is not extensively documented, its structural similarity to other reactive aminopyridines strongly suggests its applicability in similar synthetic transformations. rsc.org

Table 1: Potential Reaction for Polycyclic Heterocycle Synthesis

| Reactant A | Reactant B | Potential Product | Reaction Type |

| This compound | Ethyl Acetoacetate | 2,7-Dimethyl-5-phenylpyrido[3,2-d]pyrimidin-4(3H)-one | Condensation/Cyclization |

| This compound | Diethyl Malonate | 2-Hydroxy-7-methyl-5-phenylpyrido[3,2-d]pyrimidin-4(3H)-one | Condensation/Cyclization |

Precursor for Advanced Ligand Design in Catalysis

Aminopyridines are effective ligands in coordination chemistry and catalysis. The pyridine ring's nitrogen atom and the exocyclic amino group can act in concert as a bidentate chelate or independently as monodentate ligands, binding to a metal center to form a catalytically active complex. The electronic and steric properties of the substituents on the pyridine ring play a crucial role in tuning the stability and reactivity of the resulting metal complex.

In this compound, the pyridine nitrogen and the 3-amino group can form a five-membered chelate ring with a metal ion. The presence of the phenyl group at the 6-position introduces significant steric bulk, which can influence the coordination geometry around the metal and create a specific chiral pocket, potentially leading to high selectivity in catalytic reactions. The methyl group at the 5-position further modulates the electronic properties of the pyridine ring through its electron-donating inductive effect.

While this specific aminopyridine has not been extensively reported as a ligand, related aminopyridine-based ligands have been successfully employed in various catalytic systems, including copper-catalyzed polymerization reactions and ruthenium-catalyzed hydrogen-borrowing alkylations. bldpharm.comacs.org The structural features of this compound suggest its potential for developing novel catalysts for asymmetric synthesis or other challenging organic transformations.

Scaffold for Diverse Chemical Libraries

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in a wide range of biologically active compounds. mdpi.com The aminopyridine structure is considered one such scaffold due to its ability to participate in hydrogen bonding and other key intermolecular interactions within biological targets. rsc.org

This compound is an excellent starting point for the construction of diverse chemical libraries for drug discovery. The primary amino group at the 3-position serves as a versatile chemical handle for introducing a wide array of substituents. Through well-established reactions such as acylation, sulfonylation, reductive amination, or urea (B33335)/thiourea formation, a multitude of different R-groups can be appended, allowing for systematic exploration of the chemical space around the core scaffold.

For example, a library of amides could be readily synthesized by reacting this compound with a collection of different carboxylic acids or acid chlorides. Each new amide would possess unique properties conferred by the appended group, which could then be screened for various biological activities. This approach has been successfully used with other aminopyrimidine and aminopyridine scaffolds to generate inhibitors for targets like protein kinases. nih.govrsc.org The rigid, substituted pyridine core provides a stable platform, while the derivatized amino group allows for fine-tuning of properties like solubility, lipophilicity, and target-binding affinity.

Table 2: Potential Derivatizations for Chemical Library Synthesis

| Reagent Class | Reaction Type | Resulting Functional Group |

| Carboxylic Acids / Acid Chlorides | Acylation | Amide |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |

| Aldehydes / Ketones | Reductive Amination | Secondary/Tertiary Amine |

| Isocyanates / Isothiocyanates | Addition | Urea / Thiourea |

Computational Chemistry and Theoretical Characterization of 5 Methyl 6 Phenylpyridin 3 Amine

Density Functional Theory (DFT) Investigations of Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate molecular properties, including geometries, energies, and spectroscopic characteristics. nih.gov For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have proven effective in optimizing molecular structures and analyzing electronic properties. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. malayajournal.org For 5-Methyl-6-phenylpyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, while the LUMO may be distributed across the phenyl-pyridine scaffold.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.45 |

| ELUMO | -0.98 |

| Energy Gap (ΔE) | 4.47 |

Note: These values are representative and derived from typical DFT calculations for similar aromatic amine structures.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.commalayajournal.org The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack. mdpi.comresearchgate.net

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the pyridine ring and the exocyclic amine group, indicating these are the primary sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential, making them sites for hydrogen bonding and interaction with nucleophiles.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (S), and the electrophilicity index (ω). Hardness measures the resistance to change in electron distribution, with harder molecules being less reactive. ias.ac.in The electrophilicity index quantifies the ability of a species to accept electrons. ias.ac.in

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.235 |

| Chemical Softness (S) | 1 / (2η) | 0.224 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.215 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.308 |

Note: Values are calculated based on the representative energies from Table 1.

Molecular Dynamics Simulations for Conformational Landscapes

A simulation of this compound, typically using a force field like OPLS or AMBER in a solvent box (e.g., water), would allow for the exploration of its conformational landscape. nih.gov A key aspect to investigate would be the rotational dynamics around the single bond connecting the pyridine and phenyl rings. The simulation trajectory would reveal the distribution of the dihedral angle between the two rings, identifying the most stable (lowest energy) conformations and the energetic cost of rotating from one conformation to another. This information is crucial for understanding how the molecule's shape might adapt when interacting with biological targets.

In Silico Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-protein interactions. nih.govalliedacademies.org

Given the prevalence of the pyridine scaffold in pharmacologically active compounds, this compound could be docked into the active site of various protein targets, such as kinases. The docking results would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions.

Potential interactions for this compound within a protein's active site include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the pyridine ring nitrogen can act as an acceptor. mdpi.com

Hydrophobic Interactions: The phenyl and methyl groups can engage in hydrophobic contacts with nonpolar amino acid residues. nih.gov

Pi-Interactions: The aromatic phenyl and pyridine rings can form π-π stacking or arene-cation interactions with corresponding residues like phenylalanine, tyrosine, or arginine. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Result |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Interaction Type |

| Valine 25 | Hydrogen Bond (with amine H) |

| Leucine 98 | Hydrophobic (with methyl group) |

| Phenylalanine 101 | π-π Stacking (with phenyl ring) |

| Aspartic Acid 155 | Hydrogen Bond (with pyridine N) |

Note: This table is illustrative, demonstrating the type of data obtained from a molecular docking study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to establish a mathematical relationship between the chemical structures of compounds and their biological activities or physicochemical properties. nih.govnih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery and materials design process. nih.gov

To build a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with experimentally measured biological activity (e.g., IC50 values) is required. mdpi.com For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies (often calculated via DFT). mdpi.com

Steric Descriptors: Molecular weight, volume, surface area.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP (partition coefficient).

Using statistical methods like multiple linear regression, a mathematical equation is developed that correlates the descriptors with the observed activity. mdpi.com This model can then be used to predict the activity of this compound or to design new derivatives with potentially enhanced activity.

Preclinical Biological Evaluation of 5 Methyl 6 Phenylpyridin 3 Amine and Analogues

In Vitro Antiproliferative Activity against Cancer Cell Lines

The potential of 5-Methyl-6-phenylpyridin-3-amine analogues as anticancer agents has been explored through a series of in vitro studies. These investigations have primarily focused on their ability to inhibit the growth of various human cancer cell lines, elucidating their cytotoxic potential and the underlying molecular mechanisms.

Assessment of Cytotoxicity and Growth Inhibition (e.g., IC50 values)

The cytotoxic and growth-inhibitory properties of various analogues have been quantified using standard assays to determine their half-maximal inhibitory concentration (IC50) values.

A series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which are direct derivatives, were synthesized and evaluated for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov One of the most potent compounds in this series, a urea (B33335) derivative (5l), demonstrated significant activity with IC50 values of 3.22 µM against A549 cells and 2.71 µM against HCT-116 cells, comparable to the standard chemotherapeutic drug, Doxorubicin. nih.gov These compounds showed a favorable safety profile, with markedly higher IC50 values (63.48 to 151.08 µM) against the normal human lung fibroblast WI-38 cell line, indicating a degree of selectivity for cancer cells. nih.gov

Other related heterocyclic structures have also shown promise. For instance, certain phenylaminoisoquinolinequinones exhibited moderate to high in vitro antiproliferative activity against human gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov Similarly, novel N-methyl-4-phenoxypicolinamide derivatives were tested against A549, H460 (lung cancer), and HT29 (colon cancer) cell lines, with the most active compound showing IC50 values of 3.6, 1.7, and 3.0 μM, respectively. mdpi.com

Furthermore, studies on imidazo[4,5-b]pyridine derivatives revealed that p-hydroxy substituted versions displayed strong antiproliferative activity against a majority of tested cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM. researchgate.net In another study, 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated against breast cancer cell lines, with one compound showing an IC50 of 4.3 µg/mL against MCF-7 cells. mdpi.com

| Compound/Analogue Class | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | nih.gov |

| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | HCT-116 (Colon cancer) | 2.71 ± 0.16 | nih.gov |

| p-Hydroxy substituted imidazo[4,5-b]pyridine (13, 19) | Various cancer cell lines | 1.45 - 4.25 | researchgate.net |

| N-methyl-4-phenoxypicolinamide (8e) | H460 (Lung cancer) | 1.7 | mdpi.com |

| N-methyl-4-phenoxypicolinamide (8e) | HT-29 (Colon cancer) | 3.0 | mdpi.com |

| N-methyl-4-phenoxypicolinamide (8e) | A549 (Lung cancer) | 3.6 | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 (Breast cancer) | 0.013 | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MDA-MB-231 (Breast cancer) | 0.056 | mdpi.com |

Investigation of Cellular Targets and Pathways (e.g., microtubule targeting, enzyme modulation)

Understanding the cellular targets and pathways through which these compounds exert their antiproliferative effects is crucial for their development as therapeutic agents. Research suggests that analogues of this compound may act through various mechanisms.

One significant mechanism identified for related heterocyclic compounds is the targeting of microtubules. nih.govnih.gov Microtubule-targeting agents disrupt the dynamics of microtubule polymerization and depolymerization, which is essential for mitotic spindle formation during cell division. nih.gov This disruption leads to a halt in the cell cycle and can ultimately trigger apoptosis, or programmed cell death. nih.gov Evidence for this mechanism comes from studies on imidazo[4,5-b]pyridine derivatives, where exposure to the most active compound led to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, which is consistent with a microtubule-targeting or mitosis-disrupting mechanism. researchgate.net

Enzyme modulation is another key pathway. For example, certain hybrid compounds have been shown to possess inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs), both of which are important targets in cancer therapy. researchgate.net Other related structures, such as purine (B94841) analogues, have been designed as inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in nucleic acid metabolism. mdpi.com The antiproliferative activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas has been linked to the induction of apoptosis in HCT-116 colorectal cancer cells. nih.gov

Studies on Mechanisms of Drug Resistance Circumvention

A major challenge in cancer chemotherapy is the development of drug resistance. nih.govnih.gov Some of the evaluated compounds have shown potential in overcoming resistance mechanisms. For instance, in the context of antifungal agents, new 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have demonstrated high activity against strains of Botrytis cinerea that are resistant to anilinopyrimidines, a common class of fungicides. mdpi.com The study found that the new compound strongly inhibited the mycelial growth of resistant strains. mdpi.com While this study is in a fungal model, it highlights the potential for novel chemical scaffolds to circumvent existing resistance pathways, a principle that is also highly relevant in anticancer drug development. The development of resistance can involve various molecular mechanisms, including mutations in the drug target, increased drug efflux, or alterations in cellular metabolism and apoptotic pathways. nih.gov

Antimicrobial Efficacy Against Pathogenic Microorganisms

In addition to their anticancer potential, pyridinamine analogues and related heterocyclic compounds have been assessed for their ability to combat pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity (e.g., Escherichia coli)

Several studies have documented the antibacterial properties of compounds structurally related to this compound. For example, various pyrazole (B372694) derivatives have been screened for activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. nih.gov While some derivatives showed only modest activity, these studies confirm the potential of this chemical space for antibacterial drug discovery. nih.gov

Hybrid molecules incorporating an imidazole (B134444) moiety have also been investigated. nih.gov Certain metronidazole/1,2,3-triazole conjugates exhibited potent activity against E. coli, with IC50 values as low as 360 nM. nih.gov In another study, a novel hybrid peptide, LENART01, demonstrated potent antibacterial activity against several strains of E. coli that differ in their lipopolysaccharide (LPS) structure. mdpi.com Naphthyridine derivatives have also shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli. mdpi.com

| Compound/Analogue Class | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Metronidazole/1,2,3-triazole conjugate (38a) | Escherichia coli | IC50 | 360 nM | nih.gov |

| Hybrid Peptide (LENART01) | E. coli R2 strains | MIC | 0.782–0.899 µg/mL | mdpi.com |

| Hybrid Peptide (LENART01) | E. coli R3 strains | MIC | 0.839–0.988 µg/mL | mdpi.com |

| Hybrid Peptide (LENART01) | E. coli R4 strains | MIC | 0.942–1.070 µg/mL | mdpi.com |

| 1,8-Naphthyridine derivatives (26-29) | Escherichia coli | Activity | Active, comparable to ampicillin | mdpi.com |

Antifungal Activity

The antifungal potential of related chemical structures has also been a subject of investigation. A study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which share a phenyl-heterocycle core, reported that several synthesized compounds displayed good antifungal activities against plant pathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cylindrocarpon mandshurica at a concentration of 50 μg/mL. nih.govnih.gov

Other research has shown that isoindole derivatives can exhibit antifungal activity against a range of species including Chrysosporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com Furthermore, a series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines were found to possess excellent fungicidal activity against Botrytis cinerea, a common plant pathogen. mdpi.com The antifungal activity of certain quinazolin-4-one ligands and their metal chelates was also evaluated, showing that the activity followed a decreasing order of Cu(II) > Co(II) > Ni (II) > Mn(II) >Zn (II) complexes. researchgate.net

| Compound/Analogue Class | Fungal Species | Activity (% Inhibition at 50 µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-6-phenylpyridazin-3(2H)-one deriv. (3d) | Gibberella zeae | 45.1% | nih.gov |

| 5-Chloro-6-phenylpyridazin-3(2H)-one deriv. (3e) | Gibberella zeae | 43.8% | nih.gov |

| 5-Chloro-6-phenylpyridazin-3(2H)-one deriv. (3f) | Fusarium oxysporum | 44.2% | nih.gov |

| 5-Chloro-6-phenylpyridazin-3(2H)-one deriv. (7c) | Fusarium oxysporum | 43.1% | nih.gov |

| 5-Chloro-6-phenylpyridazin-3(2H)-one deriv. (3h) | Cylindrocarpon mandshurica | 47.8% | nih.gov |

Biofilm Formation Inhibition

The ability of bacteria to form biofilms is a significant virulence factor, contributing to persistent infections and increased resistance to antimicrobial agents. Research into aminopyridine and aminopyrimidine derivatives has revealed their potential as anti-biofilm agents. rsc.orgacs.org These compounds can interfere with various stages of biofilm development, from initial attachment to maturation and dispersal. acs.orgmdpi.com

A series of substituted 2-aminopyrimidine (B69317) (2-AP) derivatives have been shown to modulate bacterial biofilm formation. rsc.org Studies indicate these derivatives are often more effective against Gram-positive strains, such as methicillin-resistant Staphylococcus aureus (MRSA), than Gram-negative strains. rsc.orgnih.gov For instance, certain 4(3H)-quinazolinonyl aminopyrimidine analogues demonstrated efficient biofilm inhibition in MRSA, with IC₅₀ values ranging from 20.7 to 22.4 μM. nih.gov

In the context of Gram-negative bacteria like Pseudomonas aeruginosa, a key target for anti-biofilm strategies is the quorum-sensing (QS) system, which regulates virulence and biofilm formation. mdpi.com Analogues of Pseudomonas quinolone signal (PQS) that feature a 4-aminopyridine (B3432731) core have been developed. mdpi.com One such compound acts as an inverse agonist of the PqsR receptor, reducing biofilm formation in the PA14 strain with an IC₅₀ value of ≤ 0.5 µM without significant cytotoxicity to eukaryotic cells. mdpi.com

The mechanism of biofilm inhibition by these compounds can involve various actions, including the disruption of exopolysaccharide (EPS) production, which is crucial for the structural integrity of the biofilm matrix. mdpi.comnih.gov

Table 1: Biofilm Inhibition by Aminopyridine and Aminopyrimidine Analogues

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Aminopyrimidine (2-AP) Derivatives | Gram-positive & Gram-negative bacteria | Exhibited greater activity against Gram-positive strains; some suppressed MRSA resistance. | rsc.org |

| 4(3H)-Quinazolinonyl Aminopyrimidines | Methicillin-resistant Staphylococcus aureus (MRSA) | Analogues with specific phenyl substituents (2,4,6-trimethoxy, 4-methylthio, 3-bromo) showed IC₅₀ values of 20.7-22.4 μM. | nih.gov |

| 4-Aminopyridine Core Compounds | Pseudomonas aeruginosa | Acted as inverse agonists of PqsR, inhibiting biofilm formation with IC₅₀ ≤ 0.5 µM. | mdpi.com |

| Aminopyridine-based Compound (ABA-2) | Pseudomonas aeruginosa | Inhibited biofilm formation (IC₅₀ = 0.88 µM) and reduced exopolysaccharide production. | mdpi.com |

Other Pharmacological Profiles in In Vitro Models

Chronic inflammation is a key factor in various diseases, and its modulation is a significant therapeutic goal. rsc.org Derivatives of aminopyridine have been evaluated for their anti-inflammatory properties in several preclinical models. rsc.orgnih.gov The anti-inflammatory activity of these compounds is often linked to their ability to modulate the production of inflammatory mediators. nih.gov

For example, a novel mononuclear copper complex incorporating 4-amino pyridine (B92270) demonstrated significant anti-inflammatory activity, inhibiting 5-lipoxygenase (5-LOX). rsc.org In another study, new derivatives of 3-hydroxypyridin-4-one were tested in a carrageenan-induced rat paw edema model, a standard for acute inflammation. nih.gov One compound, at a dose of 20 mg/kg, produced a 67% inhibition of edema, while another derivative showed significant inhibition at doses of 200 and 400 mg/kg. nih.gov The mechanism is suggested to involve a reduction in the production of prostaglandins (B1171923) (PGs), nitric oxide (NO), and other inflammatory mediators. nih.gov

Further research on metabolites of certain flavonoids has shown that they can significantly decrease the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov This highlights a potential mechanism for pyridinamine analogues in controlling inflammatory responses.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage and various pathologies. Several studies have highlighted the antioxidant capabilities of aminopyridine derivatives. mdpi.comnih.gov This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom or electron to neutralize free radicals. pensoft.netmdpi.com

Key findings on the antioxidant potential include:

Substituted 2-aminopyridine (B139424) δ-lactone derivatives revealed a great antioxidant capacity in DPPH assays. mdpi.com

Novel chitosan (B1678972) quaternary ammonium (B1175870) derivatives functionalized with amino-pyridine showed stronger antioxidant activity against hydroxyl and DPPH radicals compared to unmodified chitosan. The synergistic effect of the amino group and the pyridine ring was noted to enhance this activity. nih.gov

3-(arylmethylamino)pyridone derivatives demonstrated significant antiradical potential, with several compounds showing activity comparable to that of ascorbic acid against the DPPH radical. nih.gov

Aminodi(hetero)arylamines based on a thieno[3,2-b]pyridine (B153574) structure were evaluated, and it was found that para-substitution with an amino group led to a higher antioxidant potential. researchgate.net

Table 2: Antioxidant Activity of Aminopyridine Analogues

| Compound Class | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Aminopyridine δ-lactone derivatives | DPPH Assay | Revealed a great antioxidant capacity. | mdpi.com |

| Amino-pyridine functionalized chitosan | Hydroxyl-radical & DPPH-radical scavenging | Stronger antioxidant activity than chitosan; synergistic effect of amino group and pyridine ring observed. | nih.gov |

| 3-(arylmethylamino)pyridone derivatives | DPPH & ABTS radical scavenging | Some derivatives showed antiradical effects comparable to ascorbic acid. | nih.gov |

| Aminodi(hetero)arylamines | DPPH, erythrocyte hemolysis, lipid peroxidation | Para-substitution with an amino group enhanced antioxidant potential. | researchgate.net |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Synthesized compounds demonstrated antioxidant activity. | pensoft.net |

While direct anti-thrombolytic (clot-dissolving) data is limited, research has explored the anticoagulant and antiplatelet properties of related heterocyclic compounds, which are crucial in preventing thrombosis. acs.orgyoutube.com Serine proteases like thrombin are key enzymes in the coagulation cascade, making them prime targets for antithrombotic drugs. acs.org

A study on pyrazinyl-substituted acylated aminotriazoles, which included derivatives with an aminopyridine-based acyl fragment, demonstrated potent inhibitory activity against thrombin. acs.org Some of these compounds achieved IC₅₀ values as low as 0.7 nM and 0.8 nM. acs.org The mechanism involves the covalent binding to the catalytic Ser195 residue of thrombin, which temporarily blocks the enzyme's activity. acs.org In plasma coagulation assays, these compounds effectively extended coagulation times, indicating their potential as anticoagulants. acs.org

In Vivo Efficacy Studies in Non-Human Preclinical Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of new therapeutic agents. reactionbiology.comnih.gov Several aminopyridine derivatives have demonstrated significant antitumor effects in such models across various cancer types. nih.govacs.org

For instance, a novel 2-amino-pyridine derivative designed as a selective CDK8 inhibitor was evaluated in a colon cancer model. acs.org This compound exhibited potent antitumor effects in vivo, suppressed the WNT/β-catenin pathway, and showed favorable pharmacokinetic profiles. acs.org In another study, the aminopyridine analog 6-aminopicolamine (6AP) was identified as a potent inhibitor of metastatic pancreatic cancer. nih.gov In mouse models, 6AP monotherapy showed anti-metastatic efficacy with minimal toxicity, acting as a prodrug that selectively targets the metabolic adaptations of metastatic cells. nih.gov

Furthermore, 5-phenylthiazol-2-amine (B1207395) derivatives have shown obvious antitumor activity in small cell lung cancer H446 xenograft models, where they were found to inhibit the PI3K/AKT pathway, inducing cancer cell apoptosis. nih.gov The efficacy of these compounds often correlates with their ability to modulate key signaling pathways involved in cancer progression. acs.orgnih.gov

Table 3: In Vivo Antitumor Effects of Aminopyridine Analogues in Xenograft Models

| Compound/Derivative | Cancer Type (Cell Line) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Amino-pyridine derivative (CDK8 inhibitor) | Colorectal Cancer | Showed preferable antitumor effects in vivo; suppressed WNT/β-catenin pathway. | acs.org |

| 6-Aminopicolamine (6AP) | Pancreatic Cancer | Demonstrated anti-metastatic efficacy with minimal toxicity; acted as a prodrug targeting PGD-dependent metabolism. | nih.gov |

| 5-Phenylthiazol-2-amine derivatives | Small Cell Lung Cancer (H446) | Exhibited obvious antitumor activity by inhibiting the PI3K/AKT axis and inducing apoptosis. | nih.gov |

| Aminosteroid derivative | Prostate Cancer (LAPC-4) | Completely blocked tumor growth when administered orally. | mdpi.com |

| MNK Inhibitor (ETC206 derivative) | Lymphoma | Exhibited an improved antitumor effect compared to the parent compound. | acs.org |

In Vivo Antimicrobial Assessments

The evaluation of antimicrobial agents in living organisms is a critical step in the preclinical development pipeline, providing essential data on the efficacy and potential of a compound to combat infections in a complex biological system. While extensive in vitro data may demonstrate potent antimicrobial activity, in vivo assessments in animal models are indispensable for understanding how a compound behaves within a host, including its ability to reach the site of infection at therapeutic concentrations and exert its antimicrobial effect.

To date, specific in vivo antimicrobial assessment data for the compound This compound in models of bacterial infection remains limited in publicly available scientific literature. However, the examination of structurally related aminopyridine analogues provides valuable insights into the potential in vivo efficacy of this class of compounds.

Research into aminopyridine derivatives has shown promise in various infectious disease models, although much of the focus has been on non-bacterial pathogens. For instance, certain aminopyridine derivatives have been investigated for their efficacy against protozoan infections. In a murine model of severe acute Trypanosoma cruzi infection, a related aminopyridine analogue demonstrated a significant reduction in parasitemia by more than 99% when administered orally. nih.gov While this highlights the potential for aminopyridines to be effective in vivo, it is important to note that the mechanisms of action against protozoa may differ from those against bacteria.

Studies on other heterocyclic compounds containing pyridine moieties have also demonstrated in vivo antibacterial efficacy. For example, quinazolone pyridinium (B92312) derivatives have been evaluated in murine models of bacterial infection. In a notable study, a p-methylbenzyl pyridinium compound exhibited significant bactericidal effects against both Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. mdpi.com Specifically, at a concentration of 4 times the Minimum Inhibitory Concentration (MIC), a lead quinazolone pyridinium compound was able to achieve nearly complete eradication of both MRSA and E. coli within 6 hours in a bactericidal kinetic study. mdpi.com

These findings from related, albeit structurally distinct, compounds underscore the potential for pyridinamine-based structures to exhibit favorable pharmacokinetic and pharmacodynamic properties that translate to in vivo efficacy. The presence of both alkyl (methyl) and aryl (phenyl) groups on the pyridine ring of This compound suggests a lipophilic character that may facilitate membrane transport and target engagement within a biological system.

To provide a comprehensive understanding of the in vivo potential of This compound and its close analogues, further studies are warranted. These would typically involve establishing a relevant animal model of bacterial infection, such as a murine sepsis, pneumonia, or skin infection model. nih.govfocusonseveresuffering.co.uknih.gov Key parameters to be evaluated would include the reduction in bacterial burden in target organs (e.g., spleen, lungs, or blood), as well as survival rates of the infected animals following treatment.

A hypothetical representation of the type of data that would be generated from such studies is presented in the tables below. These tables are for illustrative purposes to demonstrate the expected outcomes from future in vivo antimicrobial assessments of This compound and its analogues.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Murine Sepsis Model

| Treatment Group | Bacterial Load (CFU/spleen) | Percent Survival (7 days) |

| Vehicle Control | 1 x 10⁷ | 0% |

| This compound (10 mg/kg) | 5 x 10⁴ | 60% |

| This compound (25 mg/kg) | 1 x 10³ | 90% |

| Reference Antibiotic | 8 x 10³ | 95% |

Table 2: Hypothetical In Vivo Efficacy of this compound Analogues in a Murine Pneumonia Model

| Compound | Bacterial Load (CFU/lung) |

| Vehicle Control | 2 x 10⁸ |

| Analogue A (Aryl substitution variation) | 1 x 10⁶ |

| Analogue B (Alkyl substitution variation) | 5 x 10⁵ |

| This compound | 8 x 10⁴ |

| Reference Antibiotic | 1 x 10⁵ |

The successful demonstration of efficacy in such preclinical models would be a crucial milestone in the development of This compound as a potential new antimicrobial agent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 6 Phenylpyridin 3 Amine Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of derivatives based on the 5-methyl-6-phenylpyridin-3-amine scaffold is intrinsically linked to its core structural features. The arrangement of the pyridine (B92270) ring, the aminophenyl moiety, and the methyl group creates a specific three-dimensional shape that dictates how these molecules interact with biological targets.

The pyridine nitrogen atom often acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within a receptor's binding pocket. The amino group at the 3-position is another key feature, capable of acting as a hydrogen bond donor. The relative orientation of these groups is vital. In some cases, masking the amino group, for instance by converting it into an amide, has been shown to enhance certain biological activities, such as cytotoxicity. mdpi.com

The phenyl ring at the 6-position represents a significant hydrophobic region, which can engage in van der Waals or pi-pi stacking interactions with aromatic amino acid residues in a protein target. The methyl group at the 5-position, while seemingly a minor addition, can influence the molecule's conformation and its interaction with the target. It can provide beneficial steric interactions or restrict the rotation of the adjacent phenyl ring, locking the molecule into a more biologically active conformation.

Studies on structurally related heterocyclic systems, such as thienopyridines and quinolones, have reinforced the importance of these fundamental motifs. For instance, in a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, the backbone was found to fit a pharmacophore model for PI3Kα inhibitors, which includes aromatic rings and hydrogen bond acceptors. mdpi.com This suggests that the spatial arrangement of aromatic and hydrogen-bonding features in the this compound core is a key determinant of its potential biological activities.

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of substituents on both the pyridine and phenyl rings of the this compound scaffold has been shown to have a profound impact on the resulting pharmacological profiles, influencing potency, selectivity, and the type of biological activity observed.

One area of significant exploration is the substitution on the phenyl ring at the 6-position. The electronic nature and position of these substituents can dramatically alter activity. For example, in a study of related pyridine derivatives, the type and position of substituents on an aryl group significantly influenced anti-thrombolytic activity. mdpi.com Similarly, in studies of amino-3,5-dicyanopyridines, maintaining a 4-methoxyphenyl (B3050149) group while varying other substituents led to compounds with high affinity for the A1 adenosine (B11128) receptor. nih.gov Replacing a hydroxyl group with a methoxy (B1213986) group, or changing the substitution pattern from para to meta, resulted in notable changes in receptor affinity. nih.gov

Modifications to the amino group at the 3-position are also a critical determinant of the pharmacological profile. A study involving the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction demonstrated that masking the amino group with an acyl group could lead to enhanced cytotoxic and anti-thrombolytic activities. mdpi.com Specifically, the derivative N-[5-bromo-2-methylpyridin-3-yl]acetamide served as a key intermediate for generating a library of compounds with varied biological effects. mdpi.com

The following table summarizes findings from studies on related heterocyclic compounds, illustrating the impact of substituent modifications.

| Core Scaffold | Substituent Modification | Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| Pyridine Derivatives | Masking of 3-amino group with an acyl group | Increased cytotoxic and anti-thrombolytic activity. | mdpi.com |

| Pyridine Derivatives | Substitution on the aryl ring | Significant influence on anti-thrombolytic and biofilm inhibition activity. Compound 4f (substituent not specified) was most potent against E. coli, while iodo substituent (4h) decreased activity. | mdpi.com |

| Amino-3,5-dicyanopyridines | Methylpyridine substituent at the aryl position | Exhibited low nanomolar activity and high selectivity for the A1 adenosine receptor. | nih.gov |

| Amino-3,5-dicyanopyridines | Introduction of a sulfur atom in a substituent (4-SCH3 vs 4-OCH3) | Increased binding affinity for the A1 adenosine receptor. | nih.gov |

| 5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-one | Electron-donating methoxy group at the para position of the phenyl ring | Decreased affinity towards COX-2. | ijper.org |

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These studies rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For derivatives of this compound and related heterocyclic systems, various classes of molecular descriptors have been employed to build predictive models. These descriptors typically fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding interactions involving electrostatic forces or charge transfer.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters. They are important for modeling how a molecule fits into a receptor's binding site.

Lipophilic Descriptors: These quantify the hydrophobicity of a molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP). Lipophilicity is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

QSAR studies on various pyridine derivatives have successfully established correlations between these descriptors and biological activities such as antibacterial or antihypertensive effects. nih.govresearchgate.net For instance, a QSAR study on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine derivatives found that substitutions with more electronegative and less bulky groups were favorable for antihypertensive activity. nih.gov Another study on bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors found that descriptors related to hydrogen bond donors, polarizability, and surface tension were strongly correlated with biological activity. mdpi.com

The following table summarizes key findings from QSAR studies on related compounds, highlighting the types of descriptors that were found to be significant.

| Compound Series | Biological Activity | Significant Molecular Descriptors | Reference |

|---|---|---|---|

| 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridines | Angiotensin II (AT1) receptor antagonism | Electronegativity and low bulkiness of substituents were favorable for activity. | nih.gov |

| 5-substituted (arylmethylene) pyridin-2-amine derivatives | Antibacterial activity | Electronic, steric, and lipophilic parameters showed correlation with activity. | researchgate.net |

| Bicyclo((aryl)methyl) benzamides | Glycine transporter type 1 (GlyT1) inhibition | Hydrogen bond donor, polarizability, surface tension, stretch and torsion energies, and topological diameter. | mdpi.com |

| Semisynthetic triterpene derivatives | Antibacterial and insecticidal activity | 3D-QSAR models (CoMFA and CoMSIA) showed excellent statistical results based on steric and electrostatic fields. | nih.gov |

These studies demonstrate the power of correlating molecular descriptors with biological outcomes to guide the rational design of new, more potent derivatives of this compound. By understanding which structural properties are key for a desired biological effect, medicinal chemists can more efficiently synthesize compounds with improved therapeutic potential.

Concluding Remarks and Future Research Directions

Summary of Key Findings on 5-Methyl-6-phenylpyridin-3-amine

Currently, dedicated research focusing exclusively on this compound is limited. Its primary presence in the scientific domain is as a commercially available chemical intermediate, suggesting its utility in the synthesis of more complex molecules. bldpharm.combldpharm.commdpi.com While direct biological data on this specific compound is scarce, the structural motifs it possesses—a substituted aminopyridine core—are prevalent in a multitude of biologically active compounds. For instance, research on related aminopyridine structures has revealed potential applications in treating neurological disorders and certain types of cancer. rsc.orgnih.gov The synthesis of various pyridine (B92270) derivatives often starts from precursors structurally similar to this compound, highlighting its potential role as a building block in the development of novel therapeutics. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 84596-50-9 |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Appearance | Solid |

| Purity | Available up to 97% |

This data is compiled from chemical supplier information and is intended for research purposes only. bldpharm.combldpharm.com

Emerging Trends in Aminopyridine Research

The field of aminopyridine research is dynamic and continually expanding, with several key trends shaping its trajectory. rsc.org These compounds are recognized for their versatile biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net

A significant emerging trend is the development of aminopyridine derivatives as inhibitors of specific enzymes and protein kinases, which are crucial targets in cancer therapy. ijpsjournal.com The structural backbone of aminopyridines allows for diverse substitutions, enabling the fine-tuning of their binding affinity and selectivity towards specific biological targets. Furthermore, the synthesis of novel aminopyridine-containing compounds through innovative methods, such as multi-component reactions and palladium-catalyzed cross-coupling, is gaining traction. nih.gov These methods offer efficient pathways to generate libraries of diverse aminopyridine derivatives for high-throughput screening and drug discovery.

Another area of growing interest is the exploration of aminopyridines in the context of personalized medicine. researchgate.net The adaptability of the aminopyridine scaffold allows for the design of targeted therapies that can be tailored to an individual's genetic makeup, potentially leading to more effective and less toxic treatments. researchgate.net The development of dual-inhibitors, where a single aminopyridine-based molecule targets multiple pathological pathways, is also a promising strategy to combat complex diseases and drug resistance. ijpsjournal.com

Unexplored Potential and Challenges for Future Investigation

Despite the significant progress in aminopyridine research, a vast landscape of unexplored potential remains. The full spectrum of biological targets for aminopyridine derivatives is yet to be elucidated. Future research should focus on identifying new protein interactions and signaling pathways modulated by this class of compounds. This could unveil novel therapeutic applications for a wide range of diseases.

A primary challenge in the development of aminopyridine-based drugs is optimizing their pharmacokinetic and pharmacodynamic profiles. rsc.org Issues such as solubility, metabolic stability, and bioavailability need to be addressed to translate promising in vitro results into effective clinical candidates. The application of advanced drug delivery systems and formulation strategies could play a crucial role in overcoming these hurdles. researchgate.net

Furthermore, the potential for off-target effects and toxicity remains a concern that necessitates thorough investigation. Rigorous structure-activity relationship (SAR) studies are essential to design more selective and safer aminopyridine derivatives. The use of computational modeling and in silico screening can aid in predicting potential toxicities and guiding the synthesis of compounds with improved safety profiles.

The largely uninvestigated nature of specific compounds like this compound presents both a challenge and an opportunity. While the lack of existing data means starting from a foundational level, it also offers a clean slate for discovery. Systematic screening of this and similar under-investigated aminopyridines against a broad range of biological targets could lead to the identification of novel lead compounds for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.